

Removing residual phenol from DNA/RNA samples

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Compound of Interest

Compound Name: Phenol;tetrahydrate

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Welcome to the Technical Support Center for Nucleic Acid Purification. This guide provides detailed troubleshooting advice and protocols for effectively removing residual phenol from your DNA and RNA samples.

Frequently Asked Questions (FAQs)

Q1: How can I tell if my DNA/RNA sample is contaminated with phenol?

Phenol contamination is a common issue following nucleic acid extraction using phenol-chloroform methods. You can identify it through spectrophotometric analysis and by observing its effects on downstream applications.

- Spectrophotometric Analysis: The most common indicator is a low A260/A230 ratio.[1][2][3][4] Phenol absorbs light around 270 nm, which can also lower the A260/A280 ratio.[5] Pure DNA and RNA should have characteristic absorbance ratios, as detailed in the table below. A peak shift from 260 nm towards 270 nm is a strong sign of phenol contamination.[6]
- Downstream Inhibition: Residual phenol can denature enzymes.[7] Even trace amounts can inhibit enzyme-dependent applications like PCR, reverse transcription, and sequencing, leading to reduced sensitivity or complete reaction failure.[8][9][10]

Q2: What do the A260/A280 and A260/A230 ratios indicate?

These ratios are critical for assessing the purity of your nucleic acid sample.^[2]

- **A260/A280 Ratio:** This ratio is used to assess protein contamination. A ratio of ~1.8 is generally accepted as pure for DNA, while a ratio of ~2.0 is considered pure for RNA.^[2] A lower ratio may indicate the presence of residual protein or phenol.^[1]
- **A260/A230 Ratio:** This ratio is a sensitive indicator of contamination by organic compounds and salts. For pure samples, this ratio should be in the range of 2.0-2.2.^{[1][2]} Low values suggest contamination with substances like phenol, guanidine salts, or carbohydrates.^{[2][4]}

Data Presentation: Purity Ratio Guidelines

The following table summarizes the expected spectrophotometric ratios for pure DNA/RNA samples and the interpretation of deviations that may suggest phenol contamination.

Analyte	Ratio	Ideal Value	Indication of Low Ratio (<1.8)
DNA	A260/A280	~1.8	Protein or phenol contamination ^[1]
RNA	A260/A280	~2.0	Protein or phenol contamination ^[1]
DNA/RNA	A260/A230	2.0 - 2.2	Phenol, guanidine salts, or carbohydrate contamination ^{[2][3][4]}

Troubleshooting Guide & Removal Protocols

Q3: My sample has a low A260/A230 ratio. How do I remove the residual phenol?

There are three primary methods to clean up a phenol-contaminated sample: additional chloroform extraction, ethanol precipitation, or using a commercial spin column.

Method 1: Additional Chloroform Extraction

This is the most direct way to remove residual phenol from the aqueous phase.[\[11\]](#)[\[12\]](#)

Chloroform is less soluble in water than phenol and effectively extracts it.[\[7\]](#)

- To your aqueous DNA/RNA sample, add an equal volume of chloroform or a 24:1 chloroform:isoamyl alcohol mixture.[\[13\]](#)[\[14\]](#)
- Vortex the tube for 15-20 seconds to create an emulsion.[\[15\]](#) For high molecular weight DNA, gently mix by inverting the tube to prevent shearing.[\[16\]](#)
- Centrifuge at 14,000-16,000 x g for 2-5 minutes at room temperature to separate the phases.[\[11\]](#)[\[13\]](#)[\[15\]](#)
- Carefully transfer the upper aqueous phase to a new, clean tube. It is critical to avoid pipetting any of the organic (lower) phase or the material at the interface.[\[17\]](#) To minimize contamination risk, it's better to leave a small amount of the aqueous phase behind.[\[18\]](#)
- Repeat steps 1-4 for a second wash to ensure complete removal of phenol.[\[11\]](#)[\[12\]](#)
- Proceed to ethanol precipitation to concentrate the nucleic acid and remove residual chloroform.

Method 2: Ethanol Precipitation

Following a chloroform wash, ethanol precipitation is essential for concentrating your sample and removing any remaining organic solvents and salts.[\[12\]](#)[\[16\]](#)[\[18\]](#)

- To the final aqueous phase from the chloroform extraction, add 1/10th volume of a salt solution (e.g., 3 M Sodium Acetate, pH 5.5).[\[14\]](#)
- Add 2 to 2.5 volumes of 100% cold ethanol.[\[13\]](#)[\[19\]](#)
- Mix gently by inversion and incubate at -20°C for at least 30-60 minutes, or overnight.[\[13\]](#)[\[14\]](#)[\[19\]](#) For faster precipitation, you can incubate at -80°C for 30 minutes.[\[20\]](#)
- Centrifuge the sample at 15,000-16,000 x g for 20-30 minutes at 4°C to pellet the nucleic acid.[\[13\]](#)

- Carefully decant the supernatant without disturbing the pellet.
- Wash the pellet by adding 500 μ L of 70% ethanol and centrifuge at 15,000 x g for 5 minutes at 4°C.[13][19] This step removes residual salts.
- Carefully remove the supernatant. Repeat the 70% ethanol wash if necessary.
- Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the nucleic acid difficult to dissolve.[5]
- Resuspend the dried pellet in an appropriate volume of nuclease-free water or TE buffer.[13][19]

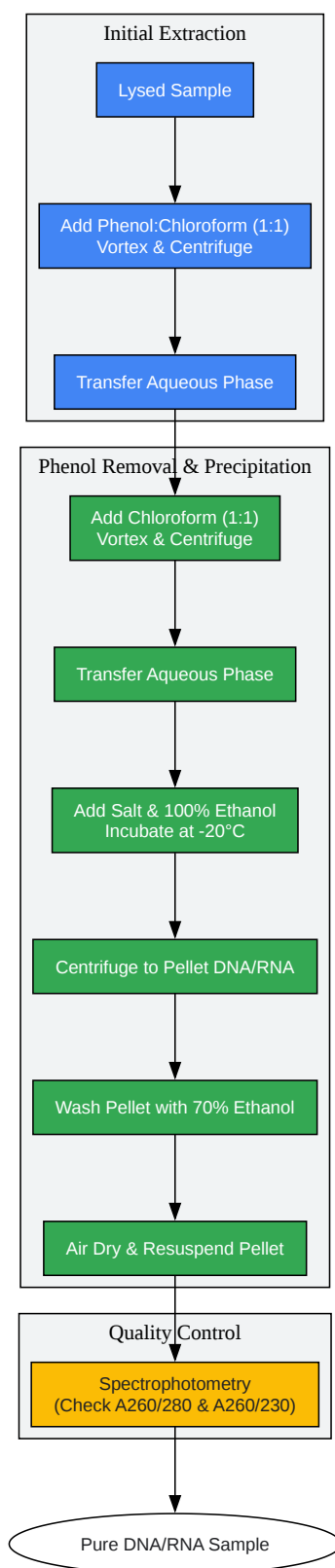
Method 3: Spin Column-Based Purification

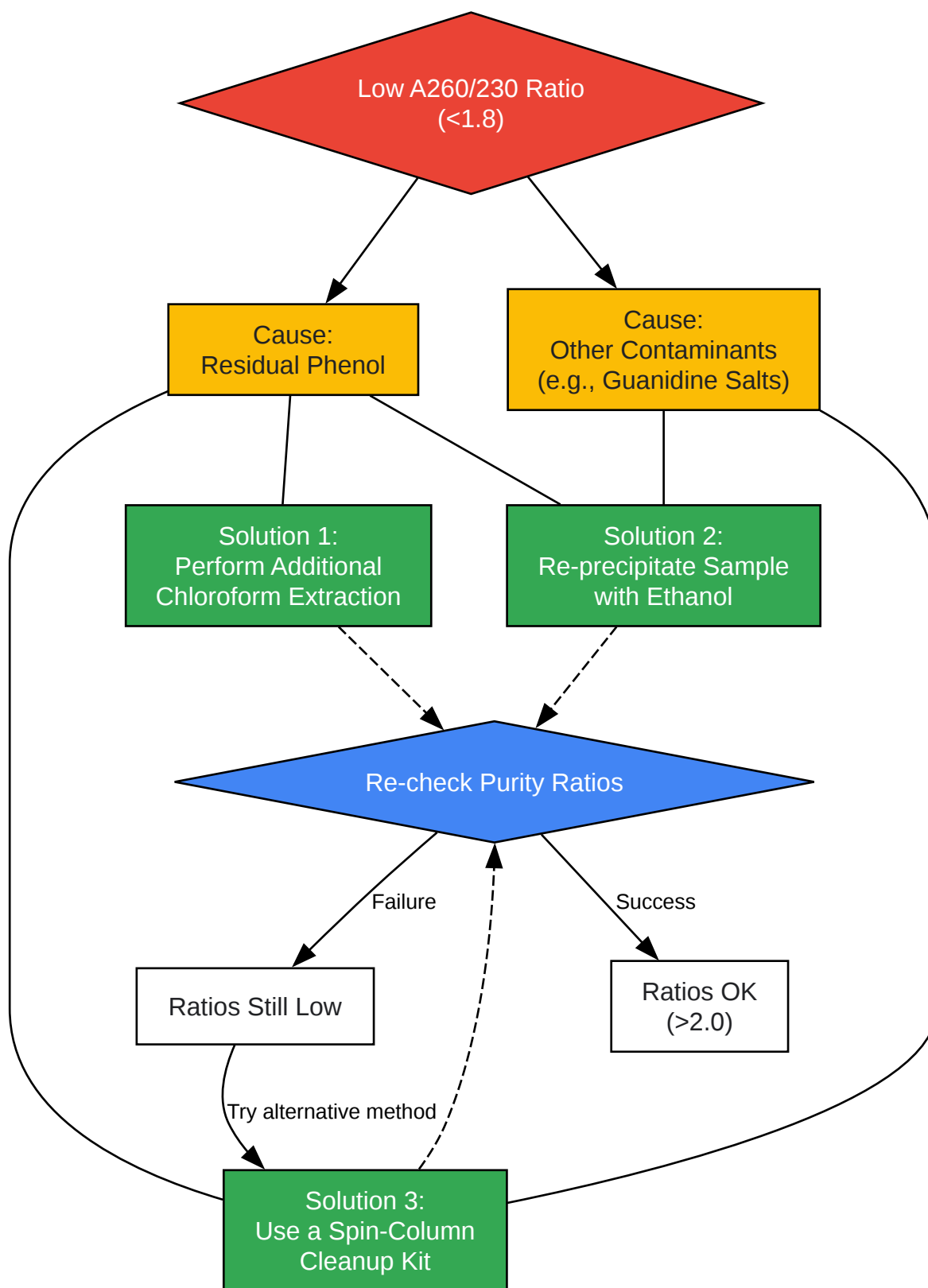
Commercial DNA/RNA cleanup kits that use silica spin columns are a highly effective and rapid alternative for removing contaminants.[16][21]

- Binding: The contaminated sample is mixed with a high-concentration salt buffer (binding buffer).
- Loading: The mixture is loaded onto a silica spin column.
- Centrifugation: The column is centrifuged, forcing the solution through the silica membrane. The nucleic acids bind to the membrane under high-salt conditions.[21]
- Washing: The column is washed with ethanol-based buffers to remove impurities like phenol, salts, and proteins.[21]
- Elution: A low-salt elution buffer or nuclease-free water is added to the column, and the purified DNA/RNA is collected via a final centrifugation step.[21]

Visualizations

Workflow for Phenol-Chloroform Extraction and Cleanup





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